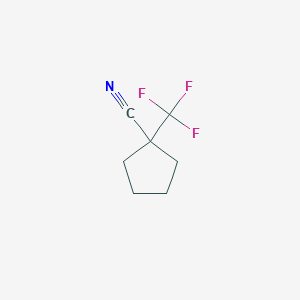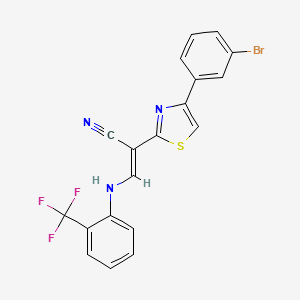
1-(Trifluoromethyl)cyclopentane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H8F3N It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which is further bonded to a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by the introduction of a cyanide source to form the carbonitrile group. The reaction conditions typically include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethyl sulfoxide or acetonitrile
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Reduction: 1-(Trifluoromethyl)cyclopentane-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Trifluoromethyl)cyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Trifluoromethyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.
類似化合物との比較
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
- 1-(Trifluoromethyl)cyclopentane-1-amine
- 1-(Trifluoromethyl)cyclopentane-1-thiol
Uniqueness: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile is unique due to the presence of both a trifluoromethyl group and a carbonitrile group, which confer distinct chemical reactivity and potential applications. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound in various research and industrial contexts.
特性
IUPAC Name |
1-(trifluoromethyl)cyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N/c8-7(9,10)6(5-11)3-1-2-4-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJZECXHONKWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2686439.png)
![1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2686440.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2686442.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2686443.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2686444.png)

![N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2686448.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2686452.png)
![2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2686453.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2686455.png)
![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2686456.png)

